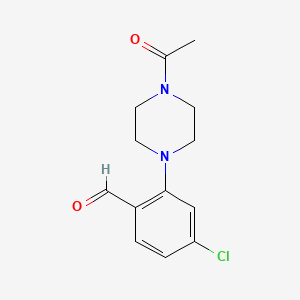

2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is a chemical compound that features a piperazine ring substituted with an acetyl group and a chlorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 4-acetylpiperazine. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzoic acid.

Reduction: 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer. The following applications have been identified:

Anticancer Activity

Research has indicated that 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde possesses cytotoxic properties against several cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate HDAC activity could influence neuronal survival and function .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. It has shown promising results in inhibiting the growth of resistant strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 cells demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests that the compound may be more effective at lower concentrations, potentially reducing side effects associated with higher doses of conventional drugs .

Case Study 2: HDAC Inhibition

In a systematic evaluation of HDAC inhibitors, derivatives of this compound were synthesized and tested for their inhibitory activity against HDAC10. The results showed that specific modifications to the piperazine ring enhanced binding affinity and selectivity towards HDAC10, indicating a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The piperazine ring and the aldehyde group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)-4-chlorobenzaldehyde: Similar structure but with a phenyl group instead of an acetyl group.

2-(4-Methylpiperazin-1-yl)-4-chlorobenzaldehyde: Similar structure but with a methyl group instead of an acetyl group.

Uniqueness

2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a lead compound in drug discovery .

Biological Activity

2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound includes a piperazine ring substituted with an acetyl group and a chlorobenzaldehyde moiety. This structural configuration is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects. In a study assessing various derivatives, compounds similar to this structure demonstrated potent activity against multiple bacterial strains, suggesting that the presence of the chlorobenzaldehyde moiety enhances antimicrobial efficacy.

Antifungal Activity

The compound also shows antifungal properties. In vitro tests revealed that derivatives of this compound were effective against fungal strains, indicating its potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds derived from it have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), Hep3B (liver cancer), and L-SR (leukemia). The IC50 values for these compounds ranged from 0.43 μM to 8.79 μM, indicating strong cytotoxicity compared to standard chemotherapeutics like etoposide and levofloxacin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases. For instance, some studies reported that derivatives showed inhibitory effects on Topo2β with significant binding affinities .

- Induction of Apoptosis : The elevation of active caspase-3 levels in treated cells suggests that the compound can induce apoptosis in cancer cells, contributing to its anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications to the piperazine ring or the aldehyde group can significantly affect potency and selectivity against various biological targets. For example:

| Compound Derivative | IC50 (μM) | Activity Type |

|---|---|---|

| Original Compound | - | Reference |

| Derivative A | 1.40 | Breast Cancer (MCF-7) |

| Derivative B | 3.77 | Liver Cancer (Hep3B) |

| Derivative C | 0.96 | Leukemia (L-SR) |

This table summarizes the cytotoxicity data for selected derivatives, illustrating how structural modifications can enhance or diminish activity.

Case Studies

Several case studies have been published detailing the synthesis and evaluation of derivatives based on this compound:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized compounds against MCF-7 and Hep3B cell lines, demonstrating that certain derivatives achieved IC50 values significantly lower than standard treatments .

- Antimicrobial Testing : Another research effort focused on testing various derivatives against clinical isolates of bacteria and fungi, confirming their potential as new antimicrobial agents .

Properties

Molecular Formula |

C13H15ClN2O2 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

2-(4-acetylpiperazin-1-yl)-4-chlorobenzaldehyde |

InChI |

InChI=1S/C13H15ClN2O2/c1-10(18)15-4-6-16(7-5-15)13-8-12(14)3-2-11(13)9-17/h2-3,8-9H,4-7H2,1H3 |

InChI Key |

MMCZTXATULBDJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.